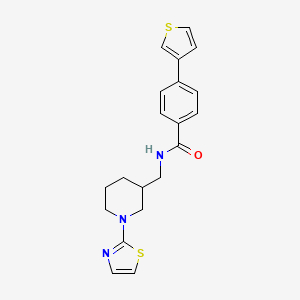

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-3-yl)benzamide

Description

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a thiazole-substituted piperidine ring and a thiophen-3-yl aromatic moiety. Its molecular formula is C20H21N3OS2, with a molecular weight of 383.5 g/mol and CAS number 1705862-76-5 .

Properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS2/c24-19(17-5-3-16(4-6-17)18-7-10-25-14-18)22-12-15-2-1-9-23(13-15)20-21-8-11-26-20/h3-8,10-11,14-15H,1-2,9,12-13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJWBDPDBTXGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Piperidine Ring Formation: The piperidine ring can be constructed via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

Coupling Reactions: The thiazole and piperidine rings are then coupled using a suitable linker, such as a methylene bridge, under basic conditions.

Benzamide Formation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with 4-(thiophen-3-yl)benzoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and thiophene moieties exhibit notable antimicrobial properties. For instance, N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-3-yl)benzamide has demonstrated effectiveness against several pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Effective |

| Escherichia coli | 0.22 | Effective |

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, leading to cell death.

Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis (programmed cell death) through the activation of intrinsic pathways.

Mechanism of Action :

- Targeting Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Inducing Apoptosis : By activating caspases, it can trigger apoptosis in cancer cells.

Anti-inflammatory Effects

This compound has been associated with anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

| Enzyme Targeted | Effect |

|---|---|

| COX-1 | Inhibition of prostaglandin synthesis |

| COX-2 | Reduction in inflammation |

This inhibition leads to decreased levels of inflammatory mediators, providing relief from pain and swelling associated with various inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against multidrug-resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound compared to control groups.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., breast and lung cancer) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed induction of apoptosis, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the piperidine/piperazine ring, benzamide substituents, or heterocyclic appendages. Below is a detailed comparison with key compounds derived from the evidence:

Piperazine/Piperidine-Based Analogs

N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i)

- Structure : Features a piperazine ring with a 2-methoxyphenyl substituent and a thiophen-3-yl benzamide core.

- Synthesis : Prepared via substitution of 1-(2-methoxyphenyl)piperazine, yielding a 55% purified product after dual-phase chromatography .

- Key Differences : The ethoxyethyl linker and methoxyphenyl group may enhance solubility but reduce steric bulk compared to the thiazol-2-yl piperidine in the target compound.

N-(2-(2-(4-(2,4-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3g)

- Structure : Incorporates a 2,4-dichlorophenyl-piperazine group.

- Activity : Chlorine substituents likely improve receptor-binding affinity (e.g., D3 ligands) due to their electron-withdrawing effects .

- Comparison : The dichlorophenyl group may confer higher metabolic stability than the target compound’s thiazole-piperidine system.

Thiazole/Thiophene-Modified Analogs

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide

- Structure : Substitutes the thiophen-3-yl group with thiophen-2-yl and introduces a pyridin-3-yl moiety on the thiazole ring.

- Molecular Formula : C24H22N4OS2 (MW: 446.6) .

- Key Differences : The pyridine-thiazole interaction may enhance π-π stacking in biological targets, while the thiophen-2-yl group alters spatial orientation compared to the 3-yl isomer in the target compound.

N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide

Heterocyclic Hybrids

3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e)

- Structure : Combines a pyridin-3-yl thiazole with a 4-methylpiperazine side chain.

- Activity : Demonstrated in vitro cytotoxicity in preliminary studies, though specific targets are unconfirmed .

- Comparison : The dichlorobenzamide group may enhance electrophilic reactivity, differing from the thiophene-based aromatic system in the target compound.

Research Implications and Gaps

- Synthetic Flexibility : Modifications to the piperidine/piperazine ring (e.g., chloro, methoxy, or sulfonyl groups) significantly alter physicochemical and binding properties .

- Thiophene Position : The 3-yl vs. 2-yl substitution on thiophene may influence target engagement, as seen in analogs with pyridine-thiazole hybrids .

- Unresolved Questions: Limited data exist on the target compound’s biological activity. Future studies should prioritize receptor-binding assays and pharmacokinetic profiling to benchmark it against its analogs.

Biological Activity

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a thiazole ring, a piperidine moiety, and a thiophene substituent, which are known to contribute to its biological properties. The synthesis typically involves multi-step reactions starting with thiazole formation followed by the introduction of piperidine and thiophene groups.

Synthetic Route Overview:

- Formation of Thiazole Ring : Cyclization of thioamides with α-haloketones.

- Piperidine Introduction : Nucleophilic substitution reactions.

- Thiophene Attachment : Amidation reactions to link the thiophene moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| HepG2 | 2.32 | Cell cycle arrest at G2/M phase |

The compound demonstrated selective cytotoxicity against cancer cells compared to normal cells, indicating its potential as an anticancer agent .

Neuropharmacological Effects

In addition to its anticancer activity, derivatives of this compound have shown promise in neuropharmacology. Compounds with similar structures have been reported to exhibit central nervous system activity, potentially serving as antihypertensive agents or neuroprotective agents .

Case Studies

- Study on MCF-7 Cells : A study evaluated the effect of this compound on MCF-7 breast cancer cells, revealing significant apoptosis induction characterized by increased levels of caspase 9 and altered cell cycle progression .

- In Vivo Efficacy : In vivo studies using tumor-bearing mice demonstrated that treatment with the compound resulted in reduced tumor growth, further supporting its potential as an effective anticancer therapeutic .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Thiazole Ring : Associated with antimicrobial and anticancer properties.

- Piperidine Moiety : Enhances CNS activity and contributes to the overall pharmacological profile.

- Thiophene Group : Known for stability and bioactivity in pharmaceutical applications.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves coupling a benzamide derivative with a thiazole-piperidine moiety. Key steps include:

- Amide bond formation : Use coupling agents like HBTU or BOP in THF with triethylamine (EtN) to activate carboxylic acids for nucleophilic attack .

- Piperidine-thiazole linkage : React 1-(thiazol-2-yl)piperidine intermediates with brominated alkyl chains under reflux in THF (66°C, 48 hours) .

- Purification : Employ sequential chromatography—normal phase (e.g., 10% methanol in dichloromethane) followed by reverse-phase HPLC (acetonitrile/water gradients) to isolate the product (yields ~55–56%) .

Optimization : Increase yields by pre-activating carboxyl groups, using excess amine derivatives, or adjusting solvent polarity during purification.

Basic: Which analytical techniques reliably confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry, e.g., thiophen-3-yl protons resonate at δ 7.38–7.45 ppm, while thiazole protons appear at δ 8.02–8.00 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks matching theoretical values within ±0.5 Da) .

- HPLC : Reverse-phase chromatography with UV detection ensures >98% purity using gradients like 10–40% acetonitrile in 0.1% formic acid .

Advanced: How can researchers design experiments to evaluate D3 receptor binding affinity?

- Radioligand Binding Assays : Use H-labeled D3 receptor ligands (e.g., H-7-OH-DPAT) in competition assays with transfected HEK293 cells. Measure IC values and calculate K using the Cheng-Prusoff equation .

- Functional Assays : Assess cAMP inhibition in D3 receptor-expressing cell lines via ELISA or fluorescence-based kits .

- Structural Analogues : Compare with derivatives like 4-(thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide, which showed 56% yield and binding data .

Advanced: What strategies resolve contradictions in biological activity data across studies?

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate aggregation in vitro .

- Assay Standardization : Normalize protocols for cell density, incubation time, and ligand concentrations. For example, PFOR enzyme inhibition assays in required strict anaerobic conditions .

- Metabolite Profiling : Identify active metabolites via LC-MS to explain discrepancies between in vitro and in vivo activity .

Advanced: How can molecular docking predict interactions with target enzymes/receptors?

- Software Tools : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PFOR enzyme or D3 receptor PDB entries).

- Key Interactions : The thiophen-3-yl group may engage in π-π stacking with aromatic residues (e.g., Phe346 in D3 receptors), while the benzamide forms hydrogen bonds with catalytic sites .

- Validation : Compare docking scores with experimental IC values from and to refine models .

Basic: What are common purification challenges, and how are they addressed?

- Byproduct Removal : Silica gel chromatography with dichloromethane/methanol gradients separates unreacted amines or acyl intermediates .

- Hydrophobic Interference : Reverse-phase HPLC with 0.1% formic acid improves resolution for compounds with logP > 3 .

- Scale-Up Issues : Replace flash chromatography with preparative HPLC for >100 mg batches .

Advanced: What in vitro models assess pharmacokinetic properties?

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate metabolic clearance .

- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure free fraction in plasma .

- Caco-2 Permeability : Evaluate intestinal absorption potential by measuring apical-to-basolateral transport .

Advanced: How does the thiophen-3-yl group influence electronic properties and binding?

- Electronic Effects : The thiophene sulfur enhances electron density, promoting π-stacking with receptor hydrophobic pockets. Substituent position (3 vs. 2) alters steric hindrance and binding orientation .

- SAR Insights : Analogues with thiophen-3-yl show higher D3 affinity than thiophen-2-yl derivatives due to optimal spatial alignment with receptor subpockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.